molecular formula C8H7ClF3NO B8120724 (3-Chloro-5-trifluoromethoxyphenyl)-methylamine

(3-Chloro-5-trifluoromethoxyphenyl)-methylamine

Cat. No.: B8120724
M. Wt: 225.59 g/mol
InChI Key: HLDCPLLOORDYKL-UHFFFAOYSA-N
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Description

(3-Chloro-5-trifluoromethoxyphenyl)-methylamine is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a methylamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-trifluoromethoxyphenyl)-methylamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as transition metal-based catalysts, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-trifluoromethoxyphenyl)-methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of (3-Chloro-5-trifluoromethoxyphenyl)-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In pharmaceuticals, it may inhibit or activate certain pathways by binding to target proteins, thereby exerting its therapeutic effects. The presence of the trifluoromethoxy group enhances its ability to penetrate biological membranes and interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-5-trifluoromethylphenyl)-methylamine
  • (3-Bromo-5-trifluoromethoxyphenyl)-methylamine
  • (3-Chloro-5-methoxyphenyl)-methylamine

Uniqueness

(3-Chloro-5-trifluoromethoxyphenyl)-methylamine is unique due to the presence of both chloro and trifluoromethoxy groups, which impart distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. These properties make it particularly useful in applications requiring strong interactions with biological targets or enhanced stability under various conditions .

Properties

IUPAC Name

3-chloro-N-methyl-5-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c1-13-6-2-5(9)3-7(4-6)14-8(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDCPLLOORDYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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